REACTION_CXSMILES
|
[F:1][C:2]([F:7])([F:6])[C:3]([OH:5])=[O:4].[CH3:8][C:9]1[CH:14]=[C:13]([S:15]([CH3:18])(=[O:17])=[O:16])[CH:12]=[CH:11][C:10]=1[C:19]1[CH:24]=[CH:23][C:22]([O:25][CH2:26][CH:27]2[CH2:32][CH2:31][NH:30][CH2:29][CH2:28]2)=[CH:21][N:20]=1.Cl[C:34]([O:36][CH:37]([CH3:39])[CH3:38])=[O:35].C(N(CC)CC)C>C(Cl)Cl>[C:3]([OH:5])([C:2]([F:7])([F:6])[F:1])=[O:4].[C:34](=[O:35])([O-:16])[O-:36].[CH3:8][C:9]1[CH:14]=[C:13]([S:15]([CH3:18])(=[O:17])=[O:16])[CH:12]=[CH:11][C:10]=1[C:19]1[N:20]=[CH:21][C:22]([O:25][CH2:26][CH:27]2[CH2:32][CH2:31][N:30]([C:34]([O:36][CH:37]([CH3:39])[CH3:38])=[O:35])[CH2:29][CH2:28]2)=[CH:23][CH:24]=1 |f:0.1|
|
Name
|
2-[2-methyl-4-(methylsulfonyl)phenyl]-5-[(4-piperidinylmethyl)oxy]pyridine trifluoroacetate
|
Quantity
|
80 mg
|
Type
|
reactant
|
Smiles
|
FC(C(=O)O)(F)F.CC1=C(C=CC(=C1)S(=O)(=O)C)C1=NC=C(C=C1)OCC1CCNCC1
|
Name
|
|
Quantity
|
0.169 mL
|
Type
|
reactant
|
Smiles
|
ClC(=O)OC(C)C
|
Name
|
|
Quantity
|
0.07 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
3 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
was stirred at ambient temperature for 1 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The crude product was purified by reverse-phase preparative HPLC
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
C(=O)(C(F)(F)F)O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 0.05% |
Name
|
|
Type
|
product
|
Smiles
|
C([O-])([O-])=O
|
Name
|
|
Type
|
product
|
Smiles
|
CC1=C(C=CC(=C1)S(=O)(=O)C)C1=CC=C(C=N1)OCC1CCN(CC1)C(=O)OC(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 26 mg | |
YIELD: PERCENTYIELD | 35% | |
YIELD: CALCULATEDPERCENTYIELD | 68.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |